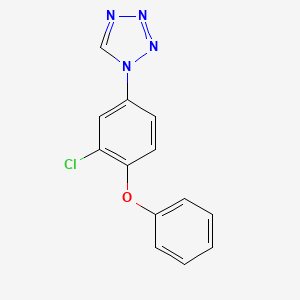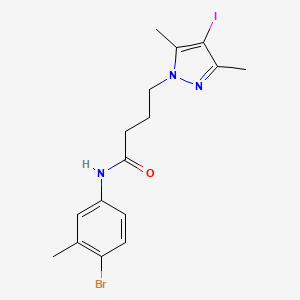![molecular formula C23H34N4O8S4 B15003363 N,N'-{1,4-diazepane-1,4-diylbis[sulfonyl(2,6-dimethyl-3,1-phenylene)]}dimethanesulfonamide](/img/structure/B15003363.png)
N,N'-{1,4-diazepane-1,4-diylbis[sulfonyl(2,6-dimethyl-3,1-phenylene)]}dimethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[4-(3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}-2,6-DIMETHYLPHENYL)METHANESULFONAMIDE is a complex organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound is characterized by its intricate structure, which includes multiple sulfonyl groups and a diazepane ring, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[4-(3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}-2,6-DIMETHYLPHENYL)METHANESULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the diazepane ring, followed by the introduction of sulfonyl groups through sulfonation reactions. The final step involves the attachment of the methanesulfonamide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and diazepane synthesis processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-{[4-(3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}-2,6-DIMETHYLPHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace sulfonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides, while reduction can produce thiols
Applications De Recherche Scientifique
N-(3-{[4-(3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}-2,6-DIMETHYLPHENYL)METHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(3-{[4-(3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}-2,6-DIMETHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide groups can form strong hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects or biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-METHYLTHIO-1-P-TOLUENESULFONYL)METHANESULFONAMIDE
- TERT-BUTYL((2-(TRIMETHYLSILYL)ETHYL)SULFONYL)CARBAMATE
Uniqueness
N-(3-{[4-(3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}-2,6-DIMETHYLPHENYL)METHANESULFONAMIDE stands out due to its complex structure, which includes multiple sulfonyl groups and a diazepane ring. This unique arrangement provides distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C23H34N4O8S4 |
|---|---|
Poids moléculaire |
622.8 g/mol |
Nom IUPAC |
N-[3-[[4-[3-(methanesulfonamido)-2,4-dimethylphenyl]sulfonyl-1,4-diazepan-1-yl]sulfonyl]-2,6-dimethylphenyl]methanesulfonamide |
InChI |
InChI=1S/C23H34N4O8S4/c1-16-8-10-20(18(3)22(16)24-36(5,28)29)38(32,33)26-12-7-13-27(15-14-26)39(34,35)21-11-9-17(2)23(19(21)4)25-37(6,30)31/h8-11,24-25H,7,12-15H2,1-6H3 |
Clé InChI |
HNAMNMIKLYWQPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)NS(=O)(=O)C)C)C)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15003291.png)
![2-(4-chlorophenyl)-1-(2-methoxyethyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B15003299.png)
![N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B15003306.png)
![5-dibenzo[b,d]furan-2-yl-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15003309.png)

![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B15003328.png)
![2-Methyl-5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15003333.png)
![4-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B15003341.png)
![4-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15003344.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B15003348.png)

![4-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B15003356.png)
![4-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione](/img/structure/B15003361.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B15003367.png)
